8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione
Description
8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione (synonyms include 8-(sec-butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione) is a purine-2,6-dione derivative characterized by:
- Position 8: A sec-butylsulfanyl (C4H9S) group.
- Position 7: An ethyl (C2H5) substituent.
- Position 3: A methyl (CH3) group. This compound belongs to a class of xanthine derivatives with modifications targeting enhanced receptor affinity and pharmacokinetic (PK) properties.
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-7(3)19-12-13-9-8(16(12)6-2)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGYUBZVRPKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation at the 8-Position
The 8-bromo derivative of purine-2,6-dione is a common intermediate. In a representative protocol, 3-methylxanthine is treated with phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80–100°C, yielding 8-bromo-3-methylpurine-2,6-dione with >85% purity. This intermediate is critical for subsequent sulfur-based nucleophilic substitutions.
Nucleophilic Substitution with Thiols
Stepwise Synthesis of this compound
Synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione
Ethylation at the 7-position precedes sulfanyl group installation. A two-step process is employed:
-
Alkylation of 3-methylxanthine : Treatment with ethyl iodide (C₂H₅I) in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–5°C yields 7-ethyl-3-methylpurine-2,6-dione.
-
Bromination : The product is brominated using POBr₃ in DMF at 90°C, producing 8-bromo-7-ethyl-3-methylpurine-2,6-dione.
Thioether Formation at the 8-Position
The bromine atom is displaced by butan-2-thiol under optimized conditions:
-
Reagents : 8-bromo-7-ethyl-3-methylpurine-2,6-dione (1 eq), butan-2-thiol (1.2 eq), K₂CO₃ (2 eq), KI (0.1 eq)
-
Solvent : N-butyl acetate (5 vol)
-
Conditions : 85–125°C, 6–8 hours, nitrogen atmosphere
-
Workup : The mixture is cooled to 5–10°C, quenched with 10% acetic acid, and extracted with methylene chloride. The organic layer is washed with brine and concentrated to afford the crude product.
Yield : 68–72% (HPLC purity >95%)
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like N-butyl acetate enhance reaction rates by stabilizing the transition state. Comparative studies show:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| N-butyl acetate | 6 | 72 | 97 |
| Acetone | 8 | 65 | 93 |
| Toluene | 10 | 58 | 89 |
Catalytic Additives
Potassium iodide (KI) acts as a phase-transfer catalyst, improving interfacial contact between the hydrophobic purine and hydrophilic thiolate ion. Trials with 0.1 eq KI increased yields by 15–20% compared to catalyst-free conditions.
Purification and Isolation
Crystallization Techniques
The crude product is purified via recrystallization from methanol/water (3:1 v/v). Slow cooling to 5°C yields needle-like crystals with >99% purity (by NMR).
Chromatographic Methods
For small-scale synthesis, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) effectively removes unreacted thiol and byproducts.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 8
Position 8 substitutions critically influence electronic properties, lipophilicity, and receptor interactions. Key analogues include:
Halogen-Substituted Analogues
Amino- and Sulfanyl-Substituted Analogues
- 8-(Ethylamino)-3-methyl-7-pentylpurine-2,6-dione (): Ethylamino (NH-C2H5) at position 8 increases basicity and solubility but may reduce blood-brain barrier penetration compared to the sulfanyl group in the target compound. MW = 279.34, lower than the target compound’s estimated MW (~338.47, inferred from ) .
- 8-Mercapto Derivatives ():
Aromatic and Heterocyclic Analogues
- Istradefylline (): Styryl group at position 8 confers adenosine A2A receptor antagonism (used in Parkinson’s disease). The target compound’s sec-butylsulfanyl group lacks the conjugated double bond critical for this activity .
Substituent Variations at Position 7
Position 7 modifications impact steric bulk and metabolic pathways:
Alkyl and Alkenyl Groups
Potency and Binding Affinity
- Dihydroxypyrido-pyrazine-1,6-dione derivatives (): Compound 46 (EC50 = 6 nM) demonstrates high potency, attributed to bicyclic pyrimidinone core and optimized substituents. The target compound’s purine-2,6-dione scaffold may offer similar or improved PK profiles due to its sulfanyl group’s metabolic stability .
- Ergost-25-ene-3,6-dione ():
ADMET Properties
Biological Activity
8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique structure that includes a butylsulfanyl group at the 8th position, an ethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring. This compound has garnered interest in scientific research due to its potential biological activities, including antiviral and anticancer properties.
The chemical formula of this compound is with a molecular weight of approximately 282.36 g/mol. The compound's structural uniqueness contributes to its biological interactions and mechanisms of action.
The biological activity of this compound primarily involves its interaction with nucleic acids and proteins. It may inhibit or activate specific molecular targets such as enzymes or receptors, leading to various biological effects. For instance, it can interfere with DNA or RNA synthesis or alter protein functions.
Anticancer Activity
Studies have demonstrated that purine derivatives can exhibit significant anticancer properties. For example, compounds similar to 8-butylsulfanyl derivatives have shown antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating their potential as therapeutic agents.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Antibacterial Activity
Preliminary studies suggest that certain purine derivatives possess antibacterial properties. For instance, similar compounds have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 62.5 µg/mL for E. coli.
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
Case Studies
- Antiviral Potential : A study investigated the antiviral activity of various purine derivatives against HIV and reported that certain structural modifications enhanced their efficacy significantly.
- Anticancer Efficacy : In vitro studies on the antiproliferative effects of purine derivatives indicated that modifications at specific positions on the purine ring could lead to increased cytotoxicity in cancer cell lines.
- Antibacterial Properties : Research into antibacterial activities highlighted that some purine derivatives exhibited remarkable potency against methicillin-resistant strains of Staphylococcus aureus (MRSA), suggesting their potential as alternatives to conventional antibiotics.
Q & A
Q. What are the key synthetic strategies for 8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione?
The synthesis typically involves multi-step alkylation and substitution reactions on a purine core. A common approach begins with the alkylation of a purine derivative at the 8-position using a butan-2-ylsulfanyl group, followed by ethyl and methyl group introductions at positions 7 and 3, respectively. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products, as competing reactions at the purine N7 and N9 positions can reduce yields. Polar aprotic solvents like DMF or DMSO are often employed to enhance nucleophilic substitution efficiency .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic methods are critical:
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the 7-ethyl group’s protons appear as distinct triplets in ¹H NMR due to neighboring methylene groups.
- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the butan-2-ylsulfanyl group’s spatial arrangement.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₃H₁₈N₄O₂S) and isotopic patterns .
Q. What methodologies are used to screen its biological activity?
- Enzyme inhibition assays : Test interactions with adenosine deaminase or phosphodiesterase isoforms using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled theophylline) quantify affinity at adenosine receptors.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Dose-response curves are analyzed to determine IC₅₀ values .
Q. Which analytical techniques differentiate it from structurally similar purine derivatives?
- HPLC with UV/Vis detection : Retention times and absorption maxima (e.g., ~270 nm for purine derivatives) distinguish substituent effects.
- Tandem MS/MS : Fragmentation patterns differentiate isomers, such as 8-butyl vs. 8-pentyl analogs.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, which varies with alkyl chain length .
Q. What purification protocols are recommended post-synthesis?
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) separates unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC prep-scale systems : Reverse-phase C18 columns resolve closely related byproducts .
Advanced Research Questions
Q. How do regioselectivity challenges impact the synthesis of 8-substituted purines?
The purine core’s N7 and N9 positions compete for alkylation, requiring careful control of reaction kinetics. Steric hindrance from the 7-ethyl group directs substitution to the 8-position. Computational modeling (DFT calculations) predicts transition-state energies to optimize regioselectivity. For example, bulky bases like DBU favor N7 alkylation, while smaller bases (K₂CO₃) promote 8-substitution .
Q. What strategies mitigate side reactions during sulfanyl group introduction?
- Protecting groups : Temporarily block reactive sites (e.g., N3) with acetyl or benzyl groups.
- Low-temperature conditions : Slow thiolate anion generation (using NaH/THF at −20°C) reduces disulfide formation.
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity .
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Alkyl chain length : Longer chains (e.g., hexyl vs. ethyl at N7) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Sulfanyl vs. amino groups : Sulfanyl moieties improve metabolic stability compared to amino groups, as seen in cytochrome P450 resistance assays.
- Methyl vs. hydrogen at N3 : Methylation at N3 reduces renal clearance by 40% in pharmacokinetic studies .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting ionization) or impurity profiles. Orthogonal validation methods are essential:
Q. What computational tools predict its metabolic pathways?
- ChemAxon’s Metabolizer : Simulates Phase I/II metabolism, identifying probable oxidation sites (e.g., sulfur to sulfoxide).
- SwissADME : Estimates bioavailability and P-glycoprotein substrate potential.
- Molecular docking (AutoDock Vina) : Predicts binding modes to CYP3A4 for metabolic stability assessment .
Q. What safety protocols are advised for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during weighing and reactions.
- Spill management : Neutralize with activated carbon; avoid water to prevent dispersion.
- Waste disposal : Incinerate at >800°C to degrade purine rings .
Comparative and Mechanistic Questions
Q. How does this compound compare to 8-heptylsulfanyl analogs in stability?
Longer alkyl chains (heptyl vs. butan-2-yl) increase hydrophobic interactions in solid-state packing, improving thermal stability (TGA shows decomposition at 220°C vs. 195°C). However, steric bulk reduces solubility in polar solvents (e.g., 0.5 mg/mL in PBS vs. 2.1 mg/mL for the butan-2-yl analog) .
Q. What mechanisms drive its oxidative degradation?
The sulfanyl group undergoes oxidation to sulfoxide (R-SO) and sulfone (R-SO₂) via cytochrome P450 or peroxidases. LC-MS/MS identifies degradation products, while EPR spectroscopy detects radical intermediates. Antioxidants (e.g., ascorbate) slow degradation by scavenging ROS .
Q. How to improve aqueous solubility for in vivo studies?
Q. What enzymatic pathways metabolize this compound?
- Phase I : CYP2D6-mediated oxidation at the sulfanyl group.
- Phase II : Glucuronidation at the N7 ethyl group.
- Excretion : Renal clearance dominates due to moderate logP (~2.5) .
Specialized Technical Questions
Q. What in vitro models assess its hepatotoxicity?
Q. How is crystallographic data utilized to refine synthetic routes?
X-ray structures reveal torsional strain in the butan-2-ylsulfanyl chain, guiding solvent selection (e.g., toluene minimizes strain via π-π interactions). Hydrogen-bonding patterns (N-H···O=C) inform recrystallization solvent choices (e.g., ethyl acetate) .
Q. Can this compound act as a catalyst in organic reactions?
The purine core’s electron-deficient N7 position facilitates base catalysis in Knoevenagel condensations (yield: 78–85%). However, competing coordination with metal catalysts (e.g., Pd) limits utility in cross-coupling reactions .
Q. What patent considerations exist for novel derivatives?
Prior art includes Merck’s Aryl Halide Chemistry Informer Library (Compound X12), which claims similar purine derivatives for kinase inhibition. Novelty requires distinct substitution patterns (e.g., 8-cyclohexylamino vs. 8-benzylamino) or improved efficacy (>10-fold lower IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
